N-(4-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S/c1-15(28)24-16-8-10-17(11-9-16)25-21(29)14-32-22-19-6-2-3-7-20(19)27(23(30)26-22)13-18-5-4-12-31-18/h8-11,18H,2-7,12-14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATAJSDDHMJHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antibacterial and anti-inflammatory properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 442.5 g/mol. Its unique structure combines a tetrahydrofuran moiety with a complex pyrimidine core linked through a thioacetamide functional group, which may enhance its biological activity compared to simpler analogs.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.5 g/mol |
| Structure | Complex organic compound |
Antibacterial Activity
Preliminary studies indicate that this compound exhibits significant antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also serve as a potential antimicrobial agent.
Anti-inflammatory Activity
In addition to its antibacterial effects, this compound may possess anti-inflammatory properties. Derivatives of pyrimidine are often noted for their ability to reduce inflammation, indicating that this compound could contribute to alleviating inflammatory conditions.
The mechanism underlying the biological activity of this compound involves interaction with specific enzymes or receptors associated with inflammatory responses or bacterial resistance mechanisms. Further studies utilizing techniques such as molecular docking and binding assays are necessary to elucidate these interactions comprehensively.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydrofuran Ring : The initial step involves creating the tetrahydrofuran structure through cyclization reactions.
- Pyrimidine Core Development : The next step includes synthesizing the pyrimidine core using appropriate precursors.
- Thioacetamide Linkage : Finally, the thioacetamide group is introduced to link the tetrahydrofuran and pyrimidine components.
These methods highlight the complexity and multi-step nature of synthesizing this compound.
Study 1: Antibacterial Efficacy
In a study assessing various compounds for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Study 2: Anti-inflammatory Effects
Another research focused on evaluating the anti-inflammatory potential of this compound in vitro using human cell lines showed a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Melting Points: Quinazolinone derivatives () exhibit higher melting points (251–315°C) compared to thiazolidinone analogs (147–207°C), likely due to increased aromaticity and hydrogen bonding in the former . The target compound’s melting point is unreported but may fall within this range depending on crystallinity.
- Synthetic Yields: Quinazolinone derivatives (68–91%) are synthesized more efficiently than some thiazolidinones (53–65%), suggesting better reaction control for the former .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
